DUDN -

DUDN

Catalog Number: EVT-1503581
CAS Number:
Molecular Formula: C₁₅H₁₈N₆O₄
Molecular Weight: 346.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DUDN, or 2,4-dichloro-6-(trifluoromethyl)aniline, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound belongs to the class of anilines and is characterized by the presence of dichlorine and trifluoromethyl groups, which significantly influence its chemical behavior and reactivity.

Source

DUDN is typically synthesized in laboratory settings through specific chemical reactions involving precursor compounds. Its applications span across agricultural chemistry, particularly as a herbicide, and in materials science for developing specialized polymers.

Classification

Chemically, DUDN is classified as an aromatic amine. Its structure features a benzene ring substituted with two chlorine atoms and one trifluoromethyl group, making it a halogenated compound. This classification is crucial for understanding its reactivity and interactions with other substances.

Synthesis Analysis

Methods

The synthesis of DUDN can be accomplished through several methods, primarily involving the chlorination of aniline derivatives. One common approach includes:

  1. Starting Material: Aniline is reacted with chlorinating agents such as phosphorus oxychloride or sulfuryl chloride.
  2. Reaction Conditions: The reaction typically occurs under controlled temperatures to ensure selective substitution at the desired positions on the aromatic ring.
  3. Purification: Post-reaction, the product mixture is purified using techniques such as recrystallization or chromatography to isolate DUDN from by-products.

Technical Details

The synthesis may also involve intermediate compounds that facilitate the introduction of the trifluoromethyl group. Techniques such as nucleophilic substitution reactions are often employed to achieve this modification.

Molecular Structure Analysis

Structure

DUDN's molecular structure can be represented as follows:

  • Chemical Formula: C7_{7}H3_{3}Cl2_{2}F3_{3}N
  • Molecular Weight: Approximately 227.01 g/mol
  • Structural Representation: The compound features a benzene ring with two chlorine atoms at positions 2 and 4, a trifluoromethyl group at position 6, and an amino group attached to the benzene ring.

Data

The molecular geometry of DUDN is planar due to the aromatic nature of the benzene ring. The presence of electronegative halogens influences its electron density distribution, affecting its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions

DUDN undergoes several chemical reactions typical of halogenated aromatic compounds:

  1. Electrophilic Substitution: Due to the electron-withdrawing nature of chlorine and trifluoromethyl groups, DUDN can participate in electrophilic aromatic substitutions.
  2. Reduction Reactions: DUDN can be reduced to form less halogenated derivatives under specific conditions.
  3. Dehalogenation: In certain environments, DUDN may undergo dehalogenation reactions, leading to the formation of less toxic products.

Technical Details

The reactivity patterns of DUDN are influenced by steric hindrance from the bulky trifluoromethyl group and the electron-withdrawing effects of chlorine atoms, which can stabilize intermediates during reactions.

Mechanism of Action

Process

The mechanism of action for DUDN, particularly in its application as a herbicide, involves:

  1. Target Interaction: DUDN targets specific enzymes in plants that are critical for growth and development.
  2. Inhibition: By binding to these enzymes, DUDN inhibits their activity, leading to disrupted metabolic processes within the plant.
  3. Toxicity: The resultant toxicity affects plant growth, making DUDN effective in controlling unwanted vegetation.

Data

Studies have shown that DUDN exhibits selective toxicity towards certain plant species while being relatively safe for others, highlighting its potential for targeted agricultural applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 60-62 °C.
  • Solubility: Soluble in organic solvents like acetone and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: DUDN is stable under normal conditions but may decompose under extreme heat or in the presence of strong bases.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers on the aromatic ring.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized DUDN.

Applications

DUDN has several scientific uses:

  1. Agricultural Chemistry: Primarily utilized as an herbicide for controlling broadleaf weeds.
  2. Material Science: Investigated for use in developing high-performance polymers due to its thermal stability and chemical resistance.
  3. Pharmaceutical Research: Explored for potential medicinal applications owing to its unique molecular structure and biological activity.
Introduction to Deubiquitinating Enzymes (DUBs)

Ubiquitin-Proteasome System (UPS) Overview

The Ubiquitin-Proteasome System (UPS) is a highly orchestrated protein degradation machinery essential for cellular homeostasis. Its operation involves three sequential enzymatic phases:

  • Activation: Ubiquitin-activating enzymes (E1) consume ATP to form a high-energy thioester bond with ubiquitin’s C-terminus.
  • Conjugation: Ubiquitin-conjugating enzymes (E2) accept activated ubiquitin via transthiolation.
  • Ligation: Ubiquitin ligases (E3) catalyze isopeptide bond formation between ubiquitin and substrate lysines, typically generating K48-linked polyubiquitin chains targeting proteins for 26S proteasomal degradation [1] [2].

DUBs exert multifaceted control over this system:

  • Ubiquitin Recycling: Process inactive ubiquitin precursors (e.g., UBA52, UBC gene products) and polyubiquitin chains into active monomers, sustaining the free ubiquitin pool [1] [5].
  • Proofreading: Edit aberrant ubiquitin conjugates to prevent spurious degradation [8].
  • Proteasome Gating: Remove inhibitory ubiquitin chains from proteasomal subunits (e.g., via RPN11) to facilitate substrate processing [2] [4].

Table 1: UPS Components and DUB Regulatory Roles

ComponentFunctionDUB Counteraction
E1-E2-E3 EnzymesUbiquitin conjugation to substratesCleavage of ubiquitin-substrate bonds
K48 PolyubiquitinProteasomal targeting signalChain editing or disassembly
26S ProteasomeSubstrate degradationRemoval of proteasome-bound ubiquitin chains
Ubiquitin Genes (UBC)Generate polyubiquitin precursorsPrecursor processing into monomers

Functional Classification of DUBs

DUBs are classified into six evolutionarily conserved families based on catalytic domain structure and mechanism. Cysteine proteases comprise the majority, while metalloproteases form a mechanistically distinct minority [1] [4] [5]:

  • Ubiquitin-Specific Proteases (USPs):
  • Catalysis: Cysteine-dependent hydrolysis using catalytic triad (Cys, His, Asp/Asn).
  • Features: Largest family (58 human members); diverse domain architectures (DUSP, UBL) regulating substrate selectivity and localization. Example: USP7 stabilizes p53 and MDM2, modulating DNA damage response [5] [10].
  • Ovarian Tumor Proteases (OTUs):
  • Catalysis: Cysteine protease activity with linkage specificity (e.g., OTUB1 prefers K48/K63 chains).
  • Features: Regulate immune signaling (e.g., A20 terminates NF-κB activation) [1] [9].
  • Ubiquitin C-Terminal Hydrolases (UCHs):
  • Catalysis: Cleave small ubiquitin adducts (e.g., ubiquitin-AMC).
  • Features: Neuroprotective roles (e.g., UCH-L1 mutations link to Parkinson’s disease) [4] [10].
  • Machado-Josephin Domain Proteases (MJDs):
  • Catalysis: Cysteine proteases processing K63/K48 chains.
  • Features: Involved in protein homeostasis (e.g., ATXN3 mutations cause spinocerebellar ataxia) [1].
  • Motif Interacting with Ub-containing Novel DUB Family (MINDY):
  • Catalysis: Preferentially cleave K48-linked chains.
  • Features: Regulate metabolic and oncogenic pathways [1].
  • JAMM/MPN+ Metalloproteases:
  • Catalysis: Zn²⁺-dependent hydrolysis (e.g., RPN11 at the proteasome).
  • Features: Sole metalloprotease DUB class; critical for proteasome function [1] [5].

Table 2: DUB Classification and Catalytic Mechanisms

DUB ClassCatalytic TypeHuman MembersKey Catalytic ResiduesRepresentative Enzymes
USPCysteine protease58Cys, His, Asp/AsnUSP7, USP14
OTUCysteine protease14Cys, His, Asp/AsnA20, OTUB1
UCHCysteine protease4Cys, His, Asp/AsnUCH-L1, UCH-L3
MJDCysteine protease5Cys, His, Asp/AsnATXN3, ATXN3L
MINDYCysteine protease4Cys, HisMINDY1-4
JAMM/MPN+Metalloprotease14Zn²⁺-coordinating His, AspRPN11, BRCC36

Evolutionary Conservation Across Eukaryotes

DUB families exhibit remarkable conservation from yeast to humans, with gene expansion driven by whole-genome duplications (WGDs) and adaptive diversification:

  • Early Eukaryotes: Saccharomyces cerevisiae possesses a minimal DUB repertoire (24 DUBs), including orthologs of human UCH and USP families. Archaea like Caldiarchaeum subterraneum encode ancestral ubiquitin-processing operons containing a single DUB and ligase [3] [6].

  • Vertebrate-Specific Expansion: Two rounds of WGD in early vertebrates generated paralogous DUB lineages:

  • USP4 and USP15 diverged ~500 MYA, retaining overlapping roles in TGF-β signaling and spliceosome regulation.
  • USP11 arose later via segmental duplication of USP4, evolving neural-specific expression and distinct substrates (e.g., BRCA2) [3] [6].

  • Functional Diversification:

  • Subfunctionalization: Paralogous DUBs partition ancestral roles. Example: USP15 regulates TGF-β in mesenchymal cells, while USP4 dominates in immune lineages [6].
  • Neofunctionalization: Novel domains (e.g., USP7’s five UBL domains) enable new interactions. BAP1 (a mammalian UCH) acquired nuclear localization and tumor suppressor functions absent in invertebrates [3] [5].
  • Nonfunctionalization: Pseudogenization occurred in redundant paralogs (e.g., USP11 loss in sharks) [6].

Table 3: Evolutionary Milestones in DUB Gene Diversification

Evolutionary EventTimeframe (MYA)ConsequenceExample DUBs
Archaeal Ubiquitin System Origin>2,000Minimalist E1-E2-DUB operonsCaldiarchaeum DUB
Yeast Diversification~1,50024 DUBs; core UPS regulationUbp1-16 (yeast USPs)
Vertebrate WGD (2R Event)480-460USP4/USP15 duplication; immune specializationUSP4, USP15
Teleost-Specific Duplication416-420USP11 emergence; neural specializationUSP11

Properties

Product Name

DUDN

Molecular Formula

C₁₅H₁₈N₆O₄

Molecular Weight

346.34

Synonyms

2-[((4,6-dimethoxypyrimidin-2-yl)carbamoyl)amino]N,N-dimethylpyridine-3-carboxamide; 2-(3-(4,6-dimethoxypyrimidin-2-yl)ureido)-N,N-dimethylnicotinamide

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